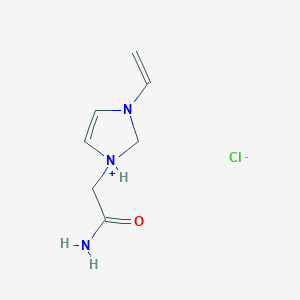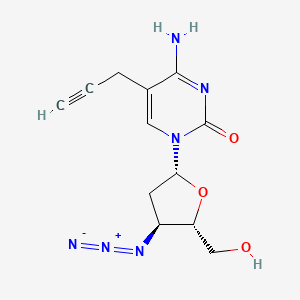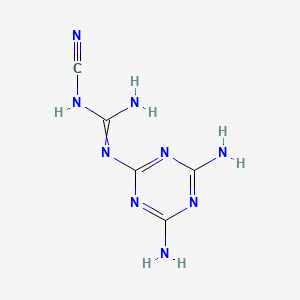
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances
Preparation Methods
The synthesis of 1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-vinylimidazole with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted imidazolium salts.
Common reagents and conditions used in these reactions include solvents like water or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for use in pharmaceuticals and medical research.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to dissolve a wide range of substances and enhance the bioavailability of drugs.
Industry: The compound is used in the production of advanced materials, such as ionic liquids and polymers, due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets and pathways within cells. The compound can interact with cellular membranes, proteins, and enzymes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: This compound is another imidazolium-based ionic liquid with similar properties but different alkyl chain lengths, leading to variations in solubility and thermal stability.
1-Ethyl-3-methylimidazolium chloride: Similar to the above compound, this one has a shorter alkyl chain, affecting its physical and chemical properties.
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound has a hydroxyl group, which can enhance its solubility in water and other polar solvents.
Properties
CAS No. |
192873-50-0 |
|---|---|
Molecular Formula |
C7H12ClN3O |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(3-ethenyl-1,2-dihydroimidazol-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-9-3-4-10(6-9)5-7(8)11;/h2-4H,1,5-6H2,(H2,8,11);1H |
InChI Key |
DWPDCLRZFCUZLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C[NH+](C=C1)CC(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)

![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)



![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
